3-Chloro-6-methylisoquinoline
Overview
Description
3-Chloro-6-methylisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. It is characterized by a pale yellow crystalline solid appearance and has a molecular formula of C10H8ClN . This compound is used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with acetaldehyde under microwave irradiation without any solvent . Hydrochloric acid is often used as a catalyst in this reaction, providing high yields .
Another method includes the use of green and clean syntheses, such as microwave-assisted reactions, solvent-free conditions, and the use of recyclable catalysts . These methods are more environmentally friendly and efficient.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 3-substituted-6-methylisoquinoline derivatives.
Oxidation: Formation of this compound-1-carboxylic acid or aldehyde.
Reduction: Formation of 3-chloro-6-methyltetrahydroisoquinoline.
Scientific Research Applications
3-Chloro-6-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylisoquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloroisoquinoline: Lacks the methyl group at the 6-position.
6-Methylisoquinoline: Lacks the chlorine atom at the 3-position.
3-Bromo-6-methylisoquinoline: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-Chloro-6-methylisoquinoline is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity.
Biological Activity
3-Chloro-6-methylisoquinoline is a heterocyclic compound belonging to the isoquinoline family, characterized by its unique structure that includes both chlorine and methyl substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The molecular formula of this compound is C10H8ClN, and it appears as a pale yellow crystalline solid. The synthesis of this compound can be achieved through various methods:
- Microwave-assisted cyclization : This method involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation, which enhances reaction rates and yields.
- Solvent-free conditions : Green chemistry approaches are employed to minimize environmental impact, utilizing recyclable catalysts for cleaner synthesis.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to the inhibition or activation of various biochemical pathways, which are crucial for its antimicrobial and anticancer effects. The exact mechanisms are still under investigation, but initial studies suggest that it may interact with enzymes or receptors involved in cellular signaling pathways.
Biological Activity Overview
Research indicates that isoquinoline derivatives, including this compound, exhibit a range of pharmacological activities:
- Antimicrobial Activity : Studies have shown that isoquinoline derivatives possess significant antifungal activity against strains such as Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) reported as low as 4 μM for some derivatives .
- Anticancer Properties : Isoquinolines have been explored for their potential in cancer therapy. For example, compounds derived from isoquinolines have demonstrated activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted on various isoquinoline derivatives, including this compound, showed promising results against fungal pathogens. The study utilized the MIC assay to evaluate efficacy, revealing that certain derivatives exhibited potent antifungal properties .
- Cytotoxicity Assays : In vitro cytotoxicity assays were performed on cancer cell lines treated with this compound. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound may induce apoptosis through the activation of caspase pathways in cancer cells, highlighting its role in programmed cell death.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
3-Chloroisoquinoline | Lacks methyl group at position 6 | Moderate antimicrobial activity |
6-Methylisoquinoline | Lacks chlorine atom at position 3 | Limited anticancer properties |
3-Bromo-6-methylisoquinoline | Bromine instead of chlorine | Enhanced antibacterial effects |
The presence of both chlorine and methyl groups in this compound contributes to its distinct reactivity and biological activity compared to these similar compounds .
Properties
IUPAC Name |
3-chloro-6-methylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKLBKPDZFJVKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=NC=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306989 | |
Record name | 3-Chloro-6-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259224-12-8 | |
Record name | 3-Chloro-6-methylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1259224-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-6-methylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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